2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
Description
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a thiophene-based compound featuring a 2-fluorobenzamido substituent at position 2 and a phenyl group at position 5 of the thiophene ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting inflammatory pathways and oxidative stress .
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-14-9-5-4-8-12(14)17(23)21-18-13(16(20)22)10-15(24-18)11-6-2-1-3-7-11/h1-10H,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAGGYPVYBJXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of a fluorobenzoic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable halogenated thiophene intermediate.
Industrial Production Methods
Industrial production of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF), and methanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Fluorobenzamido vs. Chlorobenzamido Derivatives
- Analog 4k () : Replacing fluorine with chlorine in (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate increases molecular weight (602.06 vs. 586.09 for fluorinated analog 4g) and slightly reduces electronegativity, which may alter pharmacokinetics .
Thiophene Ring Substitutions
- Target Compound : The 5-phenyl group increases aromaticity and lipophilicity, favoring membrane permeability.
- Ethyl 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate (): Replacement of the carboxamide with an ethyl carboxylate decreases hydrogen-bonding capacity, likely reducing biological activity .
Physical and Spectral Properties
*Calculated from molecular formula C₁₈H₁₄FN₂O₂S.
Biological Activity
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, with the CAS number 924403-71-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and biological efficacy, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a phenyl group and a fluorobenzamido moiety. Its molecular weight is 340.37 g/mol, and it has the following structural formula:
Target of Action
The primary target of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is mycolic acid , synthesized by the enzyme Pks13, which is crucial for the integrity of the mycobacterial cell wall. The compound inhibits mycolic acid synthesis, leading to compromised bacterial cell wall integrity.
Mode of Action
The inhibition occurs through interaction with Pks13, thereby disrupting the biochemical pathways involved in mycolic acid synthesis. This action is particularly relevant in combating mycobacterial infections, including tuberculosis.
Pharmacokinetics
Pharmacokinetic studies in rats have revealed important parameters:
- Elimination Half-Life (t½) : 8.98 minutes
- Clearance (Cl) : 24.57 mL/min/kg
- Area Under Curve (AUC) : 41.76 min·mg/L
These findings indicate a rapid clearance from circulation, which may influence dosing regimens in therapeutic applications.
Antimicrobial Efficacy
Research indicates that 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide exhibits potent antimicrobial activity against various strains of mycobacteria. The compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays.
| Microorganism | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Mycobacterium smegmatis | 1.0 |
These results suggest that the compound could serve as a lead candidate for developing new anti-tuberculosis agents.
Case Studies
A notable study investigated the compound's effects on Mycobacterium tuberculosis in vitro. The results demonstrated significant reductions in bacterial viability at concentrations as low as 0.5 µg/mL after 48 hours of exposure. Furthermore, the study highlighted minimal cytotoxicity in mammalian cell lines at therapeutic concentrations.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the benzamide group enhances the compound's stability and bioavailability. Comparative studies with similar compounds lacking this modification showed reduced biological activity, emphasizing the importance of this functional group in optimizing therapeutic efficacy.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Thiophene Core Formation : Using the Gewald reaction or condensation of thiophene-3-carboxylic acid derivatives with fluorinated benzoyl chlorides .
- Introduction of Substituents : The 2-fluorobenzamido group is introduced via nucleophilic substitution or acylation, using 2-fluorobenzoyl chloride as a reagent under conditions optimized with triethylamine (TEA) as a catalyst in dimethylformamide (DMF) .
- Final Carboxamide Formation : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using aqueous ammonia or lithium hydroxide, followed by purification via column chromatography .
Key Optimization Parameters : Reaction temperature (60–80°C for acylation), solvent choice (DMF for polar intermediates), and catalyst ratios (e.g., 1.2 equivalents of TEA) .
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and aromatic proton environments. For example, the fluorobenzamido group shows distinct deshielded peaks at δ 7.8–8.2 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion for C19H14FN2O2S: calculated 365.076, observed 365.075) .
- X-ray Crystallography : To resolve 3D conformation and validate intramolecular interactions (e.g., hydrogen bonding between amide groups) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: What methodologies are used to analyze the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking Studies : Computational tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., kinases or bacterial targets). Docking protocols use crystal structures from the Protein Data Bank (PDB) and optimize ligand conformations via Monte Carlo algorithms .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) by immobilizing target proteins on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
Case Study : A study on analogous thiophene derivatives revealed that the fluorobenzamido group enhances binding to bacterial dihydrofolate reductase (DHFR) via halogen bonding .
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
Contradictions (e.g., variable IC50 values in antimicrobial assays) are addressed via:
- Standardized Assay Conditions :
- Use CLSI/M07-A11 guidelines for bacterial MIC testing, ensuring consistent inoculum size (5×10^5 CFU/mL) and growth media (Mueller-Hinton broth) .
- Control for solvent effects (e.g., DMSO concentration ≤1% v/v).
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives to isolate functional group contributions. For example, replacing the 2-fluorobenzamido group with 3-fluoro analogs reduces activity, highlighting positional sensitivity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL in PBS) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Methyl/ethyl ester derivatives often show improved stability over free acids .
- Plasma Protein Binding (PPB) : Assess via equilibrium dialysis; fluorinated analogs typically exhibit lower PPB (e.g., 85% vs. 92% for non-fluorinated analogs), enhancing bioavailability .
Basic: What are the common impurities observed during synthesis, and how are they mitigated?
Methodological Answer:
- By-Products : Unreacted thiophene intermediates or over-acylated derivatives.
- Mitigation Strategies :
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
- Recrystallization : Purify crude products using ethanol/water mixtures to remove polar impurities .
- HPLC-MS : Detect and quantify trace impurities (<0.1%) during quality control .
Advanced: How is the compound's electronic structure analyzed to predict reactivity?
Methodological Answer:
- DFT Calculations : Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing fluorobenzamido group lowers LUMO energy, enhancing electrophilic reactivity .
- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic attack sites (e.g., sulfur in the thiophene ring) .
- Spectroscopic Correlations : UV-Vis spectra (λmax ~280 nm) correlate with π→π* transitions in the thiophene-fluorobenzamido system .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
- Ventilation : Perform reactions in fume hoods due to volatile solvents (DMF, TEA) .
- Waste Disposal : Neutralize acidic/by-product streams with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
